molecular formula C11H11FO2 B151031 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone CAS No. 1100905-45-0

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Número de catálogo B151031
Número CAS: 1100905-45-0
Peso molecular: 194.2 g/mol
Clave InChI: KMIRUKGYDUOZOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a chemical compound with the molecular formula C11H11FO2 . It is a pharmacological intermediate used in the preparation of Prasugrel, a platelet inhibitor used for preventing the formation of blood clots .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is represented by the formula C11H11FO2 . The InChI representation of the molecule is InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is 194.21 . It appears as a clear pale yellow to yellow oil . The compound should be stored at 2-8°C in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of Prasugrel

Prasugrel alpha-Hydroxy Impurity is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel is a thienopyridine ADP-receptor antagonist used for the treatment of cardiovascular disease . The synthesis of prasugrel involves several steps, including N-protection, boric acid substitution, and N-substitution .

Improvement of Prasugrel Synthesis

The impurities in Prasugrel alpha-Hydroxy Impurity can provide an improved access to prasugrel . The overall yield of the route is 50% for seven steps . Other applications of this process are under investigation .

Active Pharmaceutical Ingredient (API)

As an Active Pharmaceutical Ingredient (API), Prasugrel alpha-Hydroxy Impurity plays a pivotal role in the development of cutting-edge pharmaceutical products . Its versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates .

Targeting Cardiovascular Diseases

Prasugrel, which can be synthesized using Prasugrel alpha-Hydroxy Impurity, is used extensively as a major thienopyridine ADP-receptor antagonist for the treatment of cardiovascular diseases . It offers a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .

Analytical Method Development

Desacetyl Hydroxy Prasugrel Impurity can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Prasugrel .

Research and Development

Prasugrel alpha-Hydroxy Impurity’s versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates, targeting a wide range of health conditions and therapeutic areas .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P280, P304+P340, and P305+P351+P338 .

Mecanismo De Acción

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

Propiedades

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIRUKGYDUOZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Q & A

Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?

A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.